5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ol
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Overview
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ol is a heterocyclic compound with the molecular formula C7H10N2O. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazo[1,2-a]pyridine ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, using continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazo[1,2-a]pyridine-2,3-diones, while substitution reactions can introduce various alkyl, aryl, or heteroaryl groups .
Scientific Research Applications
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs for treating infections and inflammatory diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In medicinal applications, it may interact with various receptors and enzymes, modulating their activity to exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with similar structural features but lacking the tetrahydro and hydroxyl groups.
Imidazo[1,2-a]pyrimidine: Another related compound with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,5-a]pyridine: A structural isomer with different positioning of the nitrogen atoms in the ring
Uniqueness
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydro structure provides additional flexibility and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-5-9-4-2-1-3-6(9)8-7/h5,10H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVYNAOPTNKOHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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